molecular formula C48H36N2 B1647804 N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine CAS No. 134008-76-7

N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine

Cat. No. B1647804
CAS RN: 134008-76-7
M. Wt: 640.8 g/mol
InChI Key: SDVOZSYGHFDAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine (DBDPB) is an organic compound, which is used as a precursor for the synthesis of various organic materials. DBDPB is a yellow-orange solid, which is insoluble in water and has a melting point of 253-255°C. It is a versatile building block for the construction of many organic and inorganic materials, and is widely used in the synthesis of polymers, dyes, and other materials.

Scientific Research Applications

Organic Electronics

DPBDB is utilized as a building block in organic electronics due to its excellent electron-transporting properties. It is often incorporated into the active layers of organic light-emitting diodes (OLEDs) to enhance their performance. The compound’s ability to transport electrons efficiently makes it valuable in the development of devices with lower power consumption and higher brightness .

Photovoltaic Cells

In the realm of solar energy, DPBDB finds application in photovoltaic cells. Its role as an electron donor in the active layer of organic photovoltaic cells (OPVs) contributes to the conversion efficiency of these devices. The molecular structure of DPBDB allows for fine-tuning of the photovoltaic properties, optimizing the absorption and conversion of solar energy into electricity .

Photonics

DPBDB’s photonic applications are attributed to its high thermal stability and electronic properties. It is used in the development of photonic devices such as waveguides and light modulators. The compound’s ability to manipulate light at the molecular level enables the creation of advanced photonic circuits for telecommunications and computing .

Sensors

The sensitivity of DPBDB to various stimuli makes it a candidate for sensor applications. It can be used in the fabrication of chemical sensors that detect specific substances or changes in environmental conditions. Its structural properties allow for the development of sensors with high selectivity and sensitivity .

Bioimaging

In bioimaging, DPBDB derivatives are explored for their fluorescent properties. These compounds can be attached to biomolecules or used as contrast agents to enhance the imaging of biological tissues. Their fluorescence can be tuned for specific wavelengths, making them useful in a variety of imaging techniques .

Drug Delivery

Research into DPBDB’s application in drug delivery is ongoing. Its ability to form stable complexes with various molecules suggests potential as a carrier for therapeutic agents. The compound could be engineered to target specific cells or tissues, thereby improving the efficacy and safety of drug delivery systems .

Chemical Synthesis

DPBDB is also a valuable reagent in chemical synthesis. It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create complex organic molecules. Its stability and reactivity make it a versatile reagent for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and other organic compounds .

Organic Semiconductors

Lastly, DPBDB is integral to the development of organic semiconductors. It is used as a core material in the production of thin-film transistors and other semiconductor devices. The compound’s semiconducting properties are harnessed to create flexible, lightweight, and cost-effective electronic components .

properties

IUPAC Name

N,4-diphenyl-N-[4-[4-(N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H36N2/c1-5-13-37(14-6-1)39-21-29-45(30-22-39)49(43-17-9-3-10-18-43)47-33-25-41(26-34-47)42-27-35-48(36-28-42)50(44-19-11-4-12-20-44)46-31-23-40(24-32-46)38-15-7-2-8-16-38/h1-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVOZSYGHFDAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine

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